(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide
Description
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group and a pyrazole moiety
Properties
IUPAC Name |
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-11(9-16-17-10)5-4-8-15-13(18)12-6-2-3-7-14-12/h9,12,14H,2-8H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFGRZUTPQKLP-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)CCCNC(=O)[C@H]2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Coupling with Piperidine: The alkylated pyrazole is coupled with piperidine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or piperidines.
Scientific Research Applications
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety may interact with active sites of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide: is similar to other piperidine and pyrazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
